molecular formula C3H6N4 B181155 5-methyl-4H-1,2,4-triazol-3-amine CAS No. 4923-01-7

5-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B181155
CAS No.: 4923-01-7
M. Wt: 98.11 g/mol
InChI Key: FJRZOOICEHBAED-UHFFFAOYSA-N
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Description

5-methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine with acetic anhydride, followed by cyclization to form the triazole ring . Another method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-4H-1,2,4-triazol-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the methyl group at the 5-position and the amino group at the 3-position of the triazole ring confer unique properties that make it particularly effective in certain applications, such as antimicrobial and antiviral activities .

Properties

IUPAC Name

5-methyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRZOOICEHBAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284001
Record name 5-methyl-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-01-7
Record name 4923-01-7
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Record name 4923-01-7
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Record name 5-methyl-4H-1,2,4-triazol-3-amine
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Record name 3-Amino-5-methyl-4H-1,2,4-triazole
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Record name 5-Methyl-4H-1,2,4-triazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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